Cas no 1805209-40-8 (Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate)

Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features include a difluoromethyl group at the 5-position and a fluorine substituent at the 4-position, enhancing its reactivity and bioavailability. The presence of the amino and ester functional groups at the 3- and 2-positions, respectively, makes it a versatile intermediate for further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity and stability under standard conditions ensure consistent performance in synthetic applications.
Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate structure
1805209-40-8 structure
Product name:Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate
CAS No:1805209-40-8
MF:C8H7F3N2O2
Molecular Weight:220.148592233658
CID:4853794

Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate
    • インチ: 1S/C8H7F3N2O2/c1-15-8(14)6-5(12)4(9)3(2-13-6)7(10)11/h2,7H,12H2,1H3
    • InChIKey: ZZCBJAMFHVRAHZ-UHFFFAOYSA-N
    • SMILES: FC1=C(C(C(=O)OC)=NC=C1C(F)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • トポロジー分子極性表面積: 65.2
  • XLogP3: 1.6

Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029069175-1g
Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate
1805209-40-8 97%
1g
$1,445.30 2022-04-01

Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate 関連文献

Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylateに関する追加情報

Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate (CAS No. 1805209-40-8): A Comprehensive Overview

Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate, identified by its CAS number 1805209-40-8, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that are widely explored for their pharmacological properties, particularly in the development of novel therapeutic agents.

The molecular structure of Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate incorporates several key functional groups, including an amino group at the 3-position, a difluoromethyl group at the 5-position, and a fluorine atom at the 4-position. These substituents contribute to the compound's unique chemical properties and influence its reactivity and interactions with biological targets. The presence of fluorine atoms, in particular, is well-documented to enhance metabolic stability and binding affinity in drug molecules, making this compound a promising candidate for further investigation.

In recent years, there has been a growing interest in fluorinated pyridines as pharmacophores due to their ability to modulate enzyme activity and receptor binding. Studies have shown that compounds containing fluorine atoms can exhibit improved bioavailability and reduced susceptibility to degradation by metabolic enzymes. This has led to extensive research into developing new fluorinated pyridines for various therapeutic applications, including oncology, inflammation, and infectious diseases.

One of the most compelling aspects of Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate is its potential as a building block for more complex drug candidates. The compound's reactive sites allow for further functionalization, enabling chemists to design molecules with tailored properties. For instance, the amino group can be used for coupling reactions with carboxylic acids or other amine-reactive groups, while the ester functionality at the 2-position provides a handle for hydrolysis or transesterification reactions.

Recent advancements in synthetic chemistry have also contributed to the accessibility of this compound. Modern methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for moving from academic research to industrial applications, where cost-effectiveness and reproducibility are paramount.

The biological activity of Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate has been explored in several preclinical studies. Initial findings suggest that it may possess inhibitory properties against certain enzymes and receptors relevant to human health. For example, research indicates that this compound could interfere with pathways involved in cancer cell proliferation and survival. Additionally, its interaction with inflammatory mediators has been investigated, highlighting its potential role in modulating immune responses.

The development of new drugs often involves a multi-step process that requires careful optimization of chemical structures to achieve desired pharmacological effects. The unique features of Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate make it an attractive intermediate in this process. By leveraging its structural versatility, researchers can explore a wide range of derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing treatments.

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps often include halogenation reactions to introduce fluorine atoms at specific positions, followed by nucleophilic substitution or condensation reactions to form the desired pyridine core. The use of protecting groups is also common to ensure regioselectivity and prevent unwanted side reactions.

In conclusion, Methyl 3-amino-5-(difluoromethyl)-4-fluoropyridine-2-carboxylate (CAS No. 1805209-40-8) is a promising fluorinated pyridine derivative with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to increase, further driving innovation in drug discovery.

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